3-amino-1-ethyl-1H-pyrazole-5-carboxamide
Description
3-amino-1-ethyl-1H-pyrazole-5-carboxamide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, has garnered interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .
Properties
IUPAC Name |
5-amino-2-ethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-2-10-4(6(8)11)3-5(7)9-10/h3H,2H2,1H3,(H2,7,9)(H2,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCZCDMFENKKFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-ethyl-1H-pyrazole-5-carboxamide typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate, followed by cyclization and subsequent amination . The reaction conditions often involve refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-amino-1-ethyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under conditions such as reflux or room temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
3-amino-1-ethyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 3-amino-1-ethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-1-methyl-1H-pyrazole-5-carboxamide
- 1-ethyl-1H-pyrazol-5-amine
- Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate
Uniqueness
3-amino-1-ethyl-1H-pyrazole-5-carboxamide stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl group at the 1-position and the amino group at the 3-position provides unique properties compared to other pyrazole derivatives .
Biological Activity
3-Amino-1-ethyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C6H10N4O
- Molecular Weight : 142.17 g/mol
This compound features a pyrazole ring, which is known for its ability to interact with various biological targets, making it a promising candidate for drug development.
1. Anticancer Activity
Research has shown that this compound exhibits notable anticancer properties. In vitro studies demonstrated that the compound inhibits the growth of several cancer cell lines, including breast and prostate cancers. The mechanism involves the induction of apoptosis and cell cycle arrest, primarily through modulation of key signaling pathways.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| PC-3 (Prostate) | 20 | Cell cycle arrest (G2/M phase) |
| A549 (Lung) | 25 | Inhibition of angiogenesis |
2. Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. It showed efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate that it can be a potential lead compound in developing new antibiotics.
Table 2: Antibacterial Activity Data
| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| E. coli | 50 | 28 |
| S. aureus | 40 | 30 |
| P. aeruginosa | 60 | 25 |
3. Anti-inflammatory Activity
In studies investigating anti-inflammatory effects, this compound demonstrated significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests its potential use in treating inflammatory diseases.
Table 3: Anti-inflammatory Activity Data
| Cytokine | Concentration (µg/mL) | Inhibition (%) |
|---|---|---|
| IL-6 | 10 | 85 |
| TNF-alpha | 10 | 75 |
The biological activities of this compound are attributed to its ability to interact with specific molecular targets:
- Cell Signaling Pathways : It modulates pathways involved in cell proliferation and apoptosis.
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes implicated in cancer progression and inflammation.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Breast Cancer : A clinical trial involving patients with advanced breast cancer showed a positive response to treatment with this compound, leading to reduced tumor size and improved patient outcomes.
- Antibacterial Efficacy Study : A laboratory study demonstrated that the compound significantly reduced bacterial load in infected tissues in animal models, suggesting its potential for treating bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
